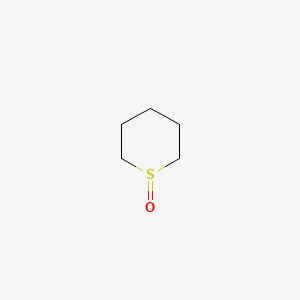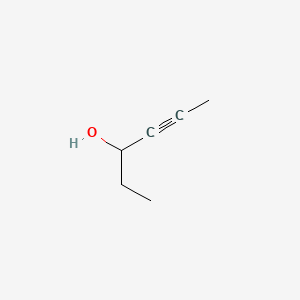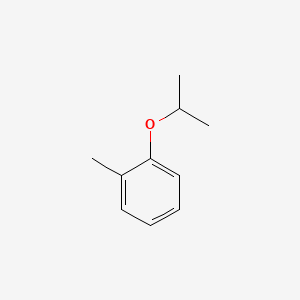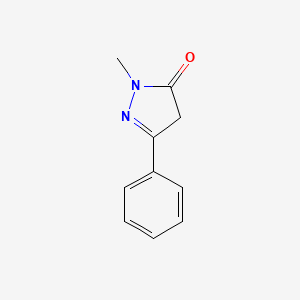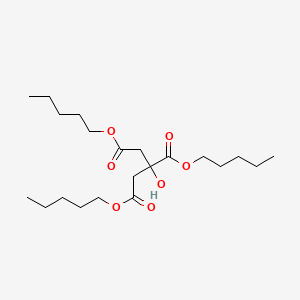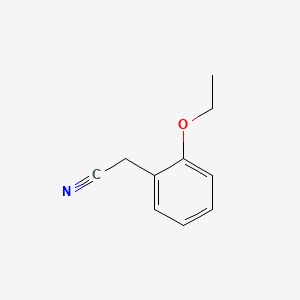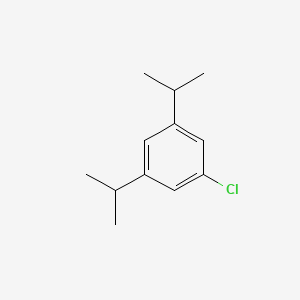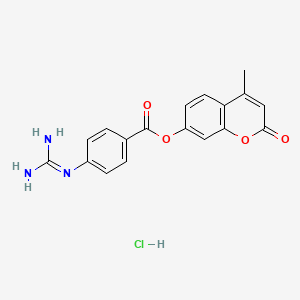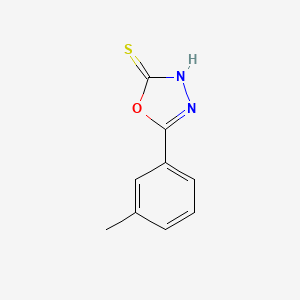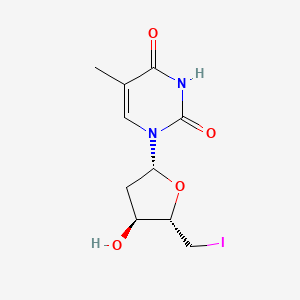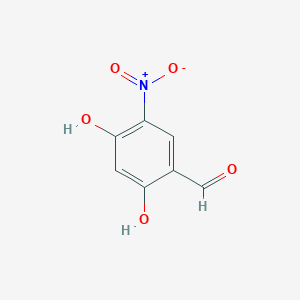
2,4-二羟基-5-硝基苯甲醛
概述
描述
2,4-Dihydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5 It is characterized by the presence of two hydroxyl groups and one nitro group attached to a benzaldehyde core
科学研究应用
2,4-Dihydroxy-5-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
Target of Action
The primary target of 2,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme involved in the metabolism of purines, which are key components of DNA and RNA. It catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Mode of Action
DHNB acts as a potent inhibitor of XO . It is a time-dependent XO inhibitor with a mechanism of action that seems to be similar to allopurinol, a commonly used drug for the treatment of hyperuricemia . DHNB interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid .
Biochemical Pathways
By inhibiting XO, DHNB disrupts the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in a decrease in the production of uric acid, a compound that can contribute to conditions such as gout and hyperuricemia when present in high levels .
Pharmacokinetics
It has been suggested that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol .
Result of Action
The inhibition of XO by DHNB leads to a decrease in uric acid production. This can effectively control serum uric acid content, making DHNB a potential therapeutic agent for the treatment of hyperuricemia and gout . In a mouse model of acute hyperuricemia, a moderate dose of DHNB significantly inhibited serum XO activity .
生化分析
Biochemical Properties
2,4-Dihydroxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with xanthine oxidase, an enzyme involved in purine metabolism. 2,4-Dihydroxy-5-nitrobenzaldehyde acts as an inhibitor of xanthine oxidase, thereby affecting the production of uric acid . Additionally, this compound interacts with other biomolecules such as chlorogenic acid, influencing the activity of the rat hepatic glucose 6-phosphatase system . These interactions highlight the compound’s potential in modulating enzymatic activities and metabolic pathways.
Cellular Effects
2,4-Dihydroxy-5-nitrobenzaldehyde has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of xanthine oxidase can lead to reduced levels of uric acid, which in turn affects cellular metabolism and signaling pathways related to oxidative stress . Furthermore, 2,4-Dihydroxy-5-nitrobenzaldehyde has been observed to impact gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Molecular Mechanism
The molecular mechanism of 2,4-Dihydroxy-5-nitrobenzaldehyde involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of a stable complex between 2,4-Dihydroxy-5-nitrobenzaldehyde and the enzyme, leading to a decrease in enzyme activity. Additionally, the compound’s interactions with other proteins and enzymes can result in changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dihydroxy-5-nitrobenzaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2,4-Dihydroxy-5-nitrobenzaldehyde can maintain its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained changes in cellular metabolism and function . These findings suggest that the compound’s biochemical properties are preserved over time, making it a reliable tool for research.
Dosage Effects in Animal Models
The effects of 2,4-Dihydroxy-5-nitrobenzaldehyde have been evaluated in animal models to determine its dosage-dependent impact. In a mouse model of acute hyperuricemia, a moderate dose of 10 mg/kg of 2,4-Dihydroxy-5-nitrobenzaldehyde effectively controlled serum uric acid levels and significantly inhibited serum xanthine oxidase activity . Higher doses, such as 500 mg/kg, were found to be safe, with no general toxicity observed in treated mice . These studies indicate that 2,4-Dihydroxy-5-nitrobenzaldehyde has a favorable safety profile and can be used at varying dosages to achieve desired biochemical effects.
Metabolic Pathways
2,4-Dihydroxy-5-nitrobenzaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes such as xanthine oxidase. By inhibiting this enzyme, the compound affects the purine metabolism pathway, leading to reduced production of uric acid . Additionally, 2,4-Dihydroxy-5-nitrobenzaldehyde interacts with other metabolic enzymes, influencing metabolic flux and the levels of various metabolites . These interactions highlight the compound’s role in modulating key biochemical pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,4-Dihydroxy-5-nitrobenzaldehyde within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, 2,4-Dihydroxy-5-nitrobenzaldehyde can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on enzymatic activities and metabolic processes . These transport and distribution mechanisms are essential for the compound’s cellular functions and overall efficacy.
Subcellular Localization
The subcellular localization of 2,4-Dihydroxy-5-nitrobenzaldehyde plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, 2,4-Dihydroxy-5-nitrobenzaldehyde interacts with enzymes and other biomolecules, modulating their activities and influencing cellular processes . The precise localization of the compound within cells is essential for its biochemical effects and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dihydroxy-5-nitrobenzaldehyde typically involves the nitration of 2,4-dihydroxybenzaldehyde. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for 2,4-Dihydroxy-5-nitrobenzaldehyde may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient industrial synthesis .
化学反应分析
Types of Reactions
2,4-Dihydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions
Major Products
Oxidation: 2,4-Dihydroxy-5-nitrobenzoic acid.
Reduction: 2,4-Dihydroxy-5-aminobenzaldehyde.
Substitution: Various ethers or esters depending on the substituent introduced
相似化合物的比较
Similar Compounds
- 2,4-Dihydroxybenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 3,4-Dihydroxy-5-nitrobenzaldehyde
Uniqueness
2,4-Dihydroxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl and nitro functionalities that can be exploited in various synthetic and research applications .
属性
IUPAC Name |
2,4-dihydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDICCJVJOMHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352772 | |
| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-98-7 | |
| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

